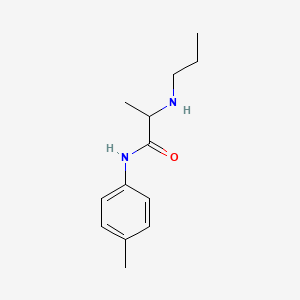

2-(Propylamino)-p-propionotoluidide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

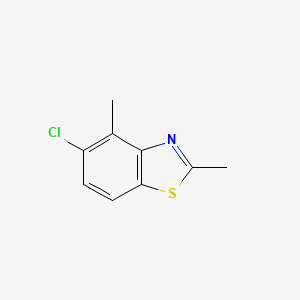

2-(Propylamino)-p-propionotoluidide (2-PAPP) is an organic compound belonging to the class of amines. It is a colorless, odorless, and crystalline solid at room temperature. 2-PAPP is an important intermediate in the synthesis of pharmaceuticals and is used in a variety of laboratory experiments. It has been used as a starting material for the synthesis of a variety of compounds, including anti-inflammatory drugs, antibiotics, and analgesics.

科学的研究の応用

Intermediate in Synthesis

“2-(Propylamino)-p-propionotoluidide” serves as an intermediate during the synthesis of numerous compounds, including drugs, pesticides, and dyes . This makes it a valuable compound in the production of a wide range of substances.

Reagent in Organic Synthesis

This compound acts as a reagent in organic synthesis . It can participate in various chemical reactions, contributing to the formation of new compounds.

Buffer in Chromatography

It is used as a buffer in chromatography . Chromatography is a technique used to separate mixtures, and a buffer can help maintain the pH of the solution, which is crucial for the separation process.

Catalyst in Polymerization

“2-(Propylamino)-p-propionotoluidide” can act as a catalyst in the polymerization of vinyl monomers . This means it can speed up the reaction without being consumed, making the process more efficient.

Studying Enzyme Kinetics

This compound finds utility in studying enzyme kinetics, serving as a substrate for enzymes and as a model compound for investigating enzyme mechanisms .

Acid-Base Catalyst

As an acid-base catalyst, “2-(Propylamino)-p-propionotoluidide” facilitates the reaction between propylamine and acetic acid . The protonation of acetic acid’s carboxylic acid group by the compound acts as the catalyst, resulting in the formation of a carboxylate anion.

Antiproliferative Activity

Some analogues of “o-Desmethyl p-methylprilocaine” have shown submicromolar antiproliferative activity against certain cell lines . This suggests potential applications in cancer research and treatment.

Wastewater Treatment

“o-Desmethyl p-methylprilocaine” has been identified in wastewater effluents . Understanding its behavior during wastewater treatment processes could be important for assessing the environmental impact and effectiveness of these processes.

特性

IUPAC Name |

N-(4-methylphenyl)-2-(propylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVLBLGVVXVVHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propylamino)-p-propionotoluidide | |

CAS RN |

744961-76-0 |

Source

|

| Record name | 2-(Propylamino)-p-propionotoluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744961760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(PROPYLAMINO)-P-PROPIONOTOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU85595T1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)